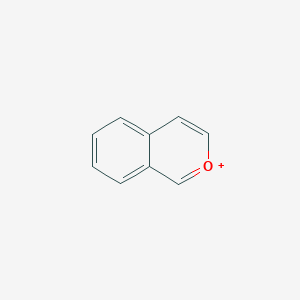
11-Keto-9(E),12(E)-octadecadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
11-Keto-9(E),12(E)-octadecadienoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a conjugated diene system and a keto group at the 11th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Keto-9(E),12(E)-octadecadienoic acid typically involves the oxidation of linoleic acid derivatives. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and ensure the selective formation of the keto group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as manganese dioxide (MnO2) or other transition metal oxides may be used to enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
11-Keto-9(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The conjugated diene system can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), manganese dioxide (MnO2), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or hydrohalogenated products.
科学的研究の応用
11-Keto-9(E),12(E)-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 11-Keto-9(E),12(E)-octadecadienoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 11th position can form hydrogen bonds with enzymes or receptors, modulating their activity. The conjugated diene system can participate in redox reactions, influencing cellular signaling pathways and gene expression. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Similar structure but lacks the keto group at the 11th position.
Linoleic acid: A common fatty acid with a similar conjugated diene system but no keto group.
9-Oxo-(10E,12E)-octadecadienoic acid: Another keto fatty acid with a different position of the keto group.
Uniqueness
11-Keto-9(E),12(E)-octadecadienoic acid is unique due to the presence of the keto group at the 11th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H30O3 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChIキー |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
異性体SMILES |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
正規SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
同義語 |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)

![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)





